(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Description
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (THQ-2-COOH) is a chiral tetrahydroquinoline derivative with a carboxylic acid group at the 2-position of the partially saturated quinoline ring. Its molecular formula is C₁₀H₁₁NO₂ (MW: 177.2 g/mol) . This compound is structurally characterized by its bicyclic framework, combining aromatic and aliphatic features, which makes it a versatile scaffold in medicinal chemistry. The (S)-enantiomer is particularly notable for its role as a non-proteinogenic amino acid analog, often incorporated into peptide-based therapeutics to enhance metabolic stability or modulate receptor interactions .
THQ-2-COOH is synthesized via stereoselective methods, such as kinetic resolution or asymmetric catalysis, to ensure high enantiomeric purity . Its hydrochloride salt (CAS 75433-76-0) is commercially available for research, with purity >95% and storage recommendations at 2–8°C . Applications span drug discovery, including cardiovascular agents and neuroprotective compounds, where its rigid structure mimics natural amino acids like proline or phenylalanine .
Properties
IUPAC Name |
(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512160 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92976-98-2 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and notable research findings.
Overview of Biological Activity
-
Pharmacological Potential :
- This compound is recognized for its potential as an intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its applications in neuropharmacology and anti-inflammatory drug development .
- The compound exhibits significant activity against a range of biological targets, including enzymes and receptors involved in critical physiological processes.
-
Mechanisms of Action :
- Research indicates that (S)-1,2,3,4-tetrahydroquinoline derivatives can act as enzyme inhibitors and receptor modulators. For instance, studies have shown that these compounds can inhibit kinases involved in cancer progression and angiogenesis .
- The compound's structure allows it to interact with various biological pathways, making it a candidate for further exploration in drug development.
Therapeutic Applications
The therapeutic implications of this compound are extensive:
- Neurological Disorders : The compound has been investigated for its potential to treat conditions such as Alzheimer's disease by modulating cholinergic activity and reducing neuroinflammation .
- Cancer Treatment : Certain derivatives have shown promise in inhibiting tumor growth and metastasis through their action on specific kinases . For example, one study demonstrated that tetrahydroquinoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, making them candidates for the development of new antibiotics .
Case Studies
- Neuroprotective Effects :
- Anticancer Activity :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been achieved through various methods, including chemoenzymatic approaches. A notable study utilized D-amino acid oxidase from Fusarium solani to achieve high enantiomeric excess in the production of this compound from racemic precursors. The method demonstrated conversions exceeding 98% with excellent yields, paving the way for the development of chiral pharmaceuticals .
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Chemoenzymatic (D-AAO) | 82 | >99 |
| Traditional Organic Synthesis | Varies | Varies |
Biological Activities
(S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibits a range of biological activities that make it a subject of interest in pharmacological research.
Neuroprotective Properties
Research indicates that certain derivatives of this compound act as potent antagonists at the NMDA receptor complex. These antagonistic properties are beneficial for treating neurotoxic damage and neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The compound has shown efficacy in preclinical models for reducing excitotoxicity associated with various neurological conditions .
Table 2: Biological Activities of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
| Activity Type | Target Condition | Reference |
|---|---|---|
| NMDA Receptor Antagonism | Neurodegenerative Diseases | |
| Anti-inflammatory | NF-κB Inhibition | |
| Cytotoxicity | Cancer Cell Lines |
Anti-Cancer Activity
Recent studies have identified (S)-1,2,3,4-tetrahydroquinoline derivatives as potent inhibitors of NF-κB transcriptional activity. This inhibition is crucial in cancer therapy as NF-κB is often constitutively active in various cancers. Compounds derived from (S)-1,2,3,4-tetrahydroquinoline have exhibited significant cytotoxic effects against multiple human cancer cell lines .
Therapeutic Applications
The therapeutic potential of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid extends into several domains:
Neurological Disorders
Due to its NMDA receptor antagonism properties, this compound is being explored for its ability to mitigate symptoms associated with neurodegenerative diseases and acute neurological injuries such as stroke .
Cancer Treatment
The ability to inhibit NF-κB activity positions (S)-1,2,3,4-tetrahydroquinoline derivatives as promising candidates for cancer therapy. Their cytotoxicity against various cancer cell lines suggests potential for further development into effective anticancer agents .
Case Study 1: Neuroprotection in Stroke Models
In a study evaluating the neuroprotective effects of (S)-1,2,3,4-tetrahydroquinoline derivatives in mouse models of stroke, significant reductions in neuronal death were observed when treated with these compounds post-ischemia. The results indicated a clear therapeutic window where administration led to improved outcomes compared to control groups .
Case Study 2: Anticancer Efficacy
A series of novel derivatives were synthesized and tested against human cancer cell lines such as MDA-MB-231 and PC-3. Among these derivatives, one compound demonstrated a 53-fold increase in potency compared to existing treatments . This highlights the potential for developing new cancer therapies based on the tetrahydroquinoline scaffold.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid
The (R)-enantiomer (CAS 92977-00-9) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:
- Solubility and Stability : The (R)-form requires dissolution in DMSO and storage at -80°C for long-term stability, whereas the (S)-form’s hydrochloride salt is more soluble in aqueous buffers .
- Biological Activity: Enantiomers often exhibit divergent pharmacological profiles. For example, the (S)-form is prioritized in peptide synthesis due to its compatibility with L-amino acid-based systems, while the (R)-form may serve as a negative control in stereoselective studies .
Methyl Ester Derivatives
Methyl esters of THQ-2-COOH (e.g., methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate, CAS 63430-79-5) are prodrug forms that enhance lipophilicity for improved membrane permeability. These derivatives are intermediates in synthesizing bioactive peptides or small molecules . Compared to the free acid, methyl esters exhibit:
Positional Isomers: 1,2,3,4-Tetrahydro-6-quinolinecarboxylic Acid
This isomer (CAS 5382-49-0) relocates the carboxylic acid to the 6-position. Differences include:
Tetrahydroisoquinoline Analogs
Compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 103733-66-0) replace the quinoline ring with an isoquinoline system. Key contrasts:
- Ring Saturation: Tetrahydroisoquinolines have a fully saturated C-ring, reducing aromaticity and increasing conformational flexibility .
- Pharmacological Applications : These analogs are privileged scaffolds in opioid and anticancer agents, whereas THQ-2-COOH derivatives are more common in cardiovascular research .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Biological Activity Insights |
|---|---|---|---|---|---|
| (S)-THQ-2-carboxylic acid | 92977-00-9 | 177.2 | N/A | Peptide therapeutics, neuroprotection | Mimics L-amino acids in receptors |
| (R)-THQ-2-carboxylic acid | 92977-00-9 | 177.2 | N/A | Stereochemical controls | Inactive in peptide-based assays |
| Methyl (2S)-THQ-2-carboxylate | 63430-79-5 | 191.2 | N/A | Prodrug intermediate | Enhances bioavailability |
| 1,2,3,4-Tetrahydro-6-quinolinecarboxylic acid | 5382-49-0 | 177.2 | 168–170 | Research intermediate | Low transporter affinity |
| (–)-6,7-Dimethoxy-THIQ-1-carboxylic acid | 103733-66-0 | 251.3 | >200 | Opioid receptor modulation | High affinity for μ-opioid receptors |
Preparation Methods
Enzymatic Resolution and Oxidation of Racemic Mixtures
One of the classical approaches to obtaining the (S)-enantiomer of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves enzymatic resolution of racemic mixtures. Specifically, racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be subjected to oxidation using D-amino-acid oxidase, which selectively oxidizes the D-enantiomer, leaving the (S)-enantiomer intact and isolable. This method was reported in the synthesis of peptides containing this acid, where the (–)-enantiomer was isolated by oxidation of the racemic amino acid with D-amino-acid oxidase, confirming the absolute configuration as (S).
This enzymatic approach allows for high enantiomeric purity and is valuable for preparing the compound for further peptide synthesis or pharmaceutical applications.
Chemical Correlation via Peptide Hydrolysis
Another method involves chemical correlation through peptide intermediates. For instance, (+)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be obtained from the hydrolysis of dipeptides such as N-benzyloxycarbonyl-(S)-phenylalanyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This approach links the stereochemistry of the tetrahydroquinoline derivative to known chiral amino acids, facilitating stereochemical assignments and preparation of enantiomerically pure products.
Domino Reaction-Based Syntheses
Recent advances have emphasized domino (tandem or cascade) reactions as efficient synthetic strategies for tetrahydroquinolines, including the target compound. Domino reactions enable multiple bond-forming events in a single operation, improving atom economy and reducing waste.
Key domino strategies relevant to the preparation of tetrahydroquinolines include:
Reduction or oxidation followed by cyclization: Starting from nitroaryl ketones and aldehydes, catalytic hydrogenation (e.g., with 5% Pd/C) reduces the nitro group, followed by intramolecular reductive amination to form the tetrahydroquinoline ring system with high diastereoselectivity and yields up to 98%.
Acid-catalyzed ring closures or rearrangements: Acidic conditions promote cyclization of suitable precursors to tetrahydroquinolines.
Metal-promoted processes: Transition metal catalysts facilitate cyclization and functional group transformations to build the tetrahydroquinoline core.
These domino methods are advantageous for their operational simplicity, high selectivity, and potential scalability. They have been successfully applied to synthesize tetrahydroquinolines with diverse substitution patterns, including chiral centers relevant to (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Reduction-Reductive Amination Strategy
A notable synthetic route involves a multi-step sequence triggered by catalytic reduction of nitroaryl ketones, followed by formation of cyclic imines and subsequent reduction to tetrahydroquinolines. This method exhibits high diastereoselectivity, with hydrogen adding opposite the C4 ester group, favoring the cis relationship between the C2 alkyl and C4 ester substituents. The reaction conditions typically use hydrogen gas with 5% Pd/C catalyst under mild pressure, yielding the target compounds in 93%–98% yield.
Practical Considerations in Solution Preparation
For experimental work involving (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, preparation of stock solutions is standardized. The compound's molecular weight and solubility data allow precise preparation of stock solutions at various molarities (1 mM, 5 mM, 10 mM) using solvents such as DMSO, PEG300, Tween 80, and water. Careful solvent addition in a specific order ensures clear solutions suitable for in vivo formulations or further reactions.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The compound is synthesized via asymmetric hydrogenation of quinoline precursors or through chiral auxiliary-mediated cyclization. Enantiomeric purity is validated using chiral HPLC or polarimetry. For example, derivatives like Boc-protected analogs (e.g., Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid) require strict stereochemical control during solid-phase peptide synthesis (SPPS) . X-ray crystallography is recommended to confirm absolute configuration .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer :
- NMR : H and C NMR resolve ring conformation and substituent orientation. Aromatic protons in the tetrahydroquinoline ring show distinct splitting patterns .
- IR : Carboxylic acid C=O stretches (~1700 cm) and NH bends (~3300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for distinguishing isomers .
Q. How is this compound utilized as a building block in peptidomimetic drug design?
- Methodological Answer : The tetrahydroquinoline scaffold mimics peptide β-turns, enhancing metabolic stability. For instance, it is incorporated into angiotensin-converting enzyme (ACE) inhibitors like Quinapril hydrochloride, where the (S)-configuration at the 2-position is essential for binding . Protocols involve coupling the carboxylic acid to peptide backbones via EDC/HOBt activation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies involving derivatives of this compound?
- Methodological Answer :
- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., receptor internalization) assays to confirm activity .
- Crystallography : Resolve binding modes of active vs. inactive derivatives (e.g., CGP 61594 bound to NMDA receptors ).
- Computational Modeling : Compare molecular docking results with experimental IC values to identify steric or electronic mismatches .
Q. How does the stereochemical configuration at the 2-position influence interactions with G protein-coupled receptors (GPCRs)?
- Methodological Answer : The (S)-enantiomer often shows higher affinity due to complementary hydrogen bonding with residues in GPCR binding pockets. For example, (S)-configured tetrahydroquinoline derivatives exhibit >10-fold selectivity over (R)-forms in serotonin receptor assays . Radioligand displacement studies (using H-labeled analogs) and mutagenesis (e.g., Ala-scanning of receptor binding sites) are critical for validation .
Q. What experimental approaches can validate the compound's role as a transition-state analog in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Analysis : Measure values under steady-state conditions to assess competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy to confirm transition-state mimicry .
- Mutagenesis : Replace catalytic residues (e.g., Glu in ACE) to disrupt inhibitor binding, confirming mechanistic relevance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Batch Purity Analysis : Use LC-MS to rule out impurities (e.g., diastereomers or oxidized byproducts) .
- Assay Standardization : Compare results across labs using shared reference compounds (e.g., USP Quinapril hydrochloride ).
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. anticancer screens) to identify context-dependent trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
